3,5-Dimethyl-2-nitroaniline
Overview
Description
3,5-Dimethyl-2-nitroaniline is an organic compound that belongs to the family of nitroanilines . It is a derivative of aniline where two methyl groups are attached at the 3rd and 5th positions and a nitro group at the 2nd position of the benzene ring .
Synthesis Analysis
Transition metal complexes of Co(II) and Ni(II) with azo dye 3,5-dimethyl-2-(4-nitrophenylazo)-phenol derived from 4-nitoaniline and 3,5-dimethylphenol were synthesized . The stoichiometry of the complexes has been found to be 1:2 (Metal:ligand) .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . The optimized molecular structure can be analyzed using Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set .Physical and Chemical Properties Analysis
This compound is a solid compound . It exhibits a high degree of thermal stability . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Crystallographic studies of N,N-dimethyl-4-nitroaniline and its derivatives, including 3,5-Dimethyl-2-nitroaniline, provide structural evidence challenging the classical concept of through-resonance in such compounds (Krygowski & Maurin, 1989).
Research on the synthesis and crystal structure of derivatives involving nitroaniline, such as 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol, offers insights into the chemical reactions and potential applications of nitroaniline derivatives in various synthetic processes (Zhuang Hong, 2000).
The study of 14N quadrupole effects in CP-MAS 13C NMR spectra of organic compounds, including 2,6-dimethyl-3-nitroaniline, reveals insights into the NMR spectral properties of nitroaniline compounds in solid states, which is crucial for material characterization (Naito, Ganapathy & Mcdowell, 1982).
Investigations into crystalline complexes containing nitroaniline derivatives, such as 2-methyl-4-nitroaniline, highlight their potential as probes in DNA conformation studies (Vyas et al., 1984).
Studies on the high piezoelectric output voltage from blue fluorescent N,N-Dimethyl-4-nitroaniline nano crystals in poly-L-lactic acid electrospun fibers demonstrate the potential of nitroaniline derivatives in creating piezoelectric and optical materials for energy harvesting and emission applications (Baptista et al., 2022).
Research on the synthesis, spectral, and dyeing performance of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one complexes with metal ions indicates the utility of nitroaniline derivatives in developing dyes and antibacterial agents (Jarad, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .
Mode of Action
The mode of action of this compound involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .
Biochemical Pathways
Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .
Pharmacokinetics
Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of this compound can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .
Properties
IUPAC Name |
3,5-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLNMXIULDNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623984 | |
Record name | 3,5-Dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-74-5 | |
Record name | 3,5-Dimethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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